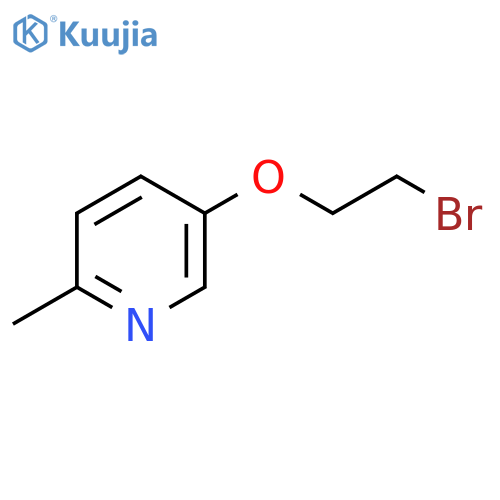

Cas no 2138258-96-3 (5-(2-Bromoethoxy)-2-methylpyridine)

5-(2-Bromoethoxy)-2-methylpyridine 化学的及び物理的性質

名前と識別子

-

- 2138258-96-3

- SCHEMBL18235613

- 5-(2-bromoethoxy)-2-methylpyridine

- EN300-741533

- 5-(2-Bromoethoxy)-2-methylpyridine

-

- インチ: 1S/C8H10BrNO/c1-7-2-3-8(6-10-7)11-5-4-9/h2-3,6H,4-5H2,1H3

- InChIKey: VACRNJSFLQWSIQ-UHFFFAOYSA-N

- SMILES: BrCCOC1=CN=C(C)C=C1

計算された属性

- 精确分子量: 214.99458g/mol

- 同位素质量: 214.99458g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 11

- 回転可能化学結合数: 3

- 複雑さ: 110

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 22.1Ų

- XLogP3: 2

5-(2-Bromoethoxy)-2-methylpyridine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-741533-0.1g |

5-(2-bromoethoxy)-2-methylpyridine |

2138258-96-3 | 95.0% | 0.1g |

$829.0 | 2025-03-11 | |

| Enamine | EN300-741533-0.25g |

5-(2-bromoethoxy)-2-methylpyridine |

2138258-96-3 | 95.0% | 0.25g |

$867.0 | 2025-03-11 | |

| Enamine | EN300-741533-10.0g |

5-(2-bromoethoxy)-2-methylpyridine |

2138258-96-3 | 95.0% | 10.0g |

$4052.0 | 2025-03-11 | |

| Enamine | EN300-741533-5.0g |

5-(2-bromoethoxy)-2-methylpyridine |

2138258-96-3 | 95.0% | 5.0g |

$2732.0 | 2025-03-11 | |

| Enamine | EN300-741533-2.5g |

5-(2-bromoethoxy)-2-methylpyridine |

2138258-96-3 | 95.0% | 2.5g |

$1848.0 | 2025-03-11 | |

| Enamine | EN300-741533-1.0g |

5-(2-bromoethoxy)-2-methylpyridine |

2138258-96-3 | 95.0% | 1.0g |

$943.0 | 2025-03-11 | |

| Enamine | EN300-741533-0.05g |

5-(2-bromoethoxy)-2-methylpyridine |

2138258-96-3 | 95.0% | 0.05g |

$792.0 | 2025-03-11 | |

| Enamine | EN300-741533-0.5g |

5-(2-bromoethoxy)-2-methylpyridine |

2138258-96-3 | 95.0% | 0.5g |

$905.0 | 2025-03-11 |

5-(2-Bromoethoxy)-2-methylpyridine 関連文献

-

Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

-

Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

5-(2-Bromoethoxy)-2-methylpyridineに関する追加情報

5-(2-Bromoethoxy)-2-methylpyridine (CAS No. 2138258-96-3): A Versatile Intermediate in Modern Organic Synthesis

5-(2-Bromoethoxy)-2-methylpyridine (CAS No. 2138258-96-3) is a highly valuable brominated pyridine derivative that has gained significant attention in pharmaceutical and agrochemical research. This compound, with its unique molecular structure featuring a 2-methylpyridine core and a 2-bromoethoxy side chain, serves as a crucial building block in various synthetic pathways. The presence of both pyridine nitrogen and bromoalkoxy functionality makes it particularly useful for nucleophilic substitution reactions and cross-coupling chemistry.

Recent trends in drug discovery and material science have increased the demand for specialized heterocyclic compounds like 5-(2-Bromoethoxy)-2-methylpyridine. Researchers are particularly interested in its potential as a precursor for biologically active molecules, especially in the development of kinase inhibitors and central nervous system (CNS) drugs. The compound's molecular weight of 216.07 g/mol and moderate lipophilicity make it suitable for medicinal chemistry applications where balanced pharmacokinetic properties are required.

The synthesis of 5-(2-Bromoethoxy)-2-methylpyridine typically involves the alkylation of 5-hydroxy-2-methylpyridine with 1,2-dibromoethane under controlled conditions. This process requires careful optimization to achieve high yields while minimizing the formation of byproducts. Advanced purification techniques such as column chromatography or recrystallization are often employed to obtain the compound in high purity (>98%), which is essential for its applications in sensitive chemical transformations.

In pharmaceutical research, 5-(2-Bromoethoxy)-2-methylpyridine has shown promise as a key intermediate in the synthesis of novel therapeutic agents. Its structural features allow for efficient modification through various palladium-catalyzed coupling reactions, making it valuable for creating diverse compound libraries. The compound's pyridine moiety contributes to improved solubility and bioavailability in potential drug candidates, addressing one of the major challenges in modern drug development.

Beyond pharmaceutical applications, 5-(2-Bromoethoxy)-2-methylpyridine finds use in material science and coordination chemistry. The compound can serve as a ligand precursor for transition metal complexes, where the nitrogen atom coordinates to metal centers while the bromoethoxy group provides additional functionalization sites. This dual functionality makes it particularly interesting for designing catalytic systems and functional materials with tailored properties.

The commercial availability of 5-(2-Bromoethoxy)-2-methylpyridine has improved in recent years, with several specialty chemical suppliers offering it in various quantities. Current market analysis indicates growing demand from both academic and industrial research sectors, particularly in regions with strong pharmaceutical innovation ecosystems. Pricing trends reflect the compound's specialized nature and the complexity of its synthesis, with costs varying based on purity levels and order quantities.

From a safety perspective, proper handling procedures should be followed when working with 5-(2-Bromoethoxy)-2-methylpyridine. While not classified as highly hazardous, standard laboratory precautions including the use of personal protective equipment and adequate ventilation are recommended. The compound should be stored under inert atmosphere at low temperatures to maintain stability over extended periods.

Future research directions for 5-(2-Bromoethoxy)-2-methylpyridine include exploring its potential in click chemistry applications and as a building block for metal-organic frameworks (MOFs). The compound's versatility and the growing interest in pyridine-based materials suggest that its applications will continue to expand across multiple scientific disciplines. As synthetic methodologies advance, we can expect to see more efficient routes to this valuable intermediate and its derivatives.

For researchers considering 5-(2-Bromoethoxy)-2-methylpyridine for their projects, it's important to note that the compound's reactivity can be finely tuned through appropriate reaction conditions. The bromoethoxy group offers excellent leaving group properties for nucleophilic substitutions, while the methyl group on the pyridine ring provides steric and electronic effects that can influence reaction outcomes. These characteristics make it a powerful tool for structure-activity relationship (SAR) studies in medicinal chemistry programs.

In conclusion, 5-(2-Bromoethoxy)-2-methylpyridine (CAS No. 2138258-96-3) represents an important class of functionalized pyridine compounds with wide-ranging applications in modern chemistry. Its unique combination of structural features and reactivity patterns continues to make it valuable for researchers working in drug discovery, material science, and catalysis. As chemical synthesis techniques evolve and new applications emerge, this compound is likely to maintain its position as a versatile intermediate in organic synthesis.

2138258-96-3 (5-(2-Bromoethoxy)-2-methylpyridine) Related Products

- 916150-98-6(1-(3,5-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde)

- 1798522-72-1(2-(cyclopentylsulfanyl)-1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}ethan-1-one)

- 2200108-68-3(5-[(2-fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole)

- 885273-78-9(4-Isoxazolecarboxylicacid, hydrazide)

- 1806283-74-8(Ethyl 3-cyano-4-iodo-5-nitrophenylacetate)

- 59881-63-9(Acetamide, N-(4,6-dichloro-1,3,5-triazin-2-yl)-)

- 116140-53-5(rac-(3R,5R)-5-phenylpiperidine-3-carboxylic acid)

- 1536048-32-4(3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid)

- 2228518-50-9(tert-butyl N-2-(1-cyanoethyl)-4,5-dimethoxyphenylcarbamate)

- 1807195-72-7(Ethyl 2-cyano-5-ethyl-4-hydroxyphenylacetate)